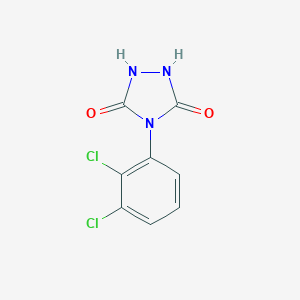
4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, also known as DCPTD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated.
作用机制
The mechanism of action of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
One of the main advantages of using 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione in lab experiments is its high purity and reliability. The synthesis method of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has been optimized to produce high yields of pure 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, making it a reliable and cost-effective compound for use in research. However, one of the limitations of using 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are many potential future directions for research on 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione. One area of interest is the development of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione-based therapies for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the potential anti-cancer effects of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione and its potential applications in other areas of scientific research.
Conclusion
In conclusion, 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, making it a reliable and cost-effective compound for use in research. 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated. There are many potential future directions for research on 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, making it an exciting area of study for scientists in various fields.
合成方法
The synthesis of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione involves the reaction of 2,3-dichlorophenylhydrazine with maleic anhydride in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to produce 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione. This synthesis method has been optimized to produce high yields of pure 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, making it a reliable and cost-effective method for producing this compound.
科学研究应用
4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has been widely studied for its potential applications in scientific research. It has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
产品名称 |
4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione |
|---|---|
分子式 |
C8H5Cl2N3O2 |
分子量 |
246.05 g/mol |
IUPAC 名称 |
4-(2,3-dichlorophenyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C8H5Cl2N3O2/c9-4-2-1-3-5(6(4)10)13-7(14)11-12-8(13)15/h1-3H,(H,11,14)(H,12,15) |
InChI 键 |
DLIVTZHAYCDQNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)NNC2=O |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)NNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-amino-N-(3-butoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258388.png)
![3-Amino-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B258390.png)
![2-{[1-(4-Chloroanilino)-2,2-diphenylvinyl]amino}ethanol](/img/structure/B258391.png)
![4-methyl-N-[4-morpholinyl(phenyl)methylene]aniline](/img/structure/B258392.png)
![2,5-dichloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B258397.png)
![3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258398.png)



![4-[(3-methoxyphenoxy)methyl]-6-methyl-2H-chromen-2-one](/img/structure/B258409.png)


amino]-N-cyclohexylacetamide](/img/structure/B258417.png)
